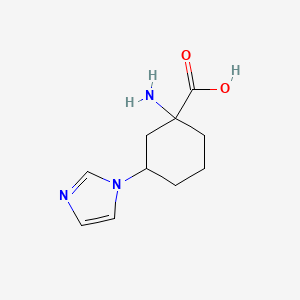
1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features both an amino group and an imidazole ring attached to a cyclohexane carboxylic acid backbone. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles with high regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, amines, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the activity of metalloenzymes . Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
1-(3-Aminopropyl)imidazole: This compound features a similar imidazole ring but with a different alkyl chain length.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: This compound has an aryl group attached to the imidazole ring, providing different chemical properties.
Imidazole: The parent compound of the imidazole family, which lacks the cyclohexane carboxylic acid moiety.
Uniqueness: 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is unique due to its combination of an amino group, an imidazole ring, and a cyclohexane carboxylic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-amino-3-imidazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-10(9(14)15)3-1-2-8(6-10)13-5-4-12-7-13/h4-5,7-8H,1-3,6,11H2,(H,14,15) |
Clé InChI |
FSWRQFBYYDAGGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(C(=O)O)N)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


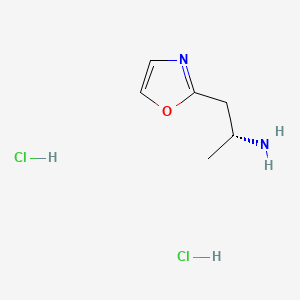
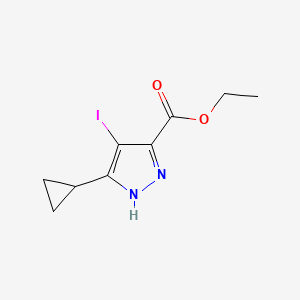
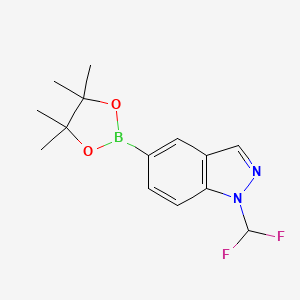
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
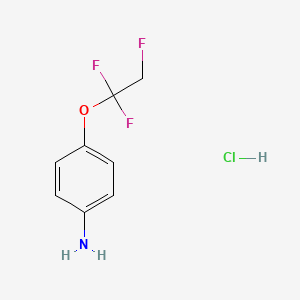

![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)
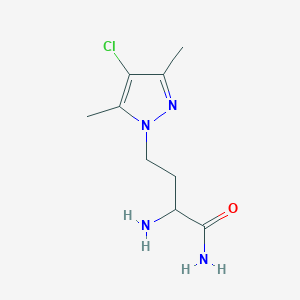

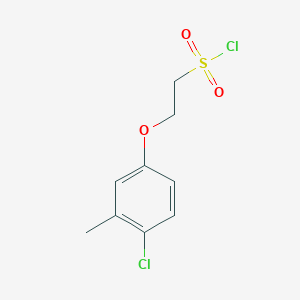

![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)

![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
